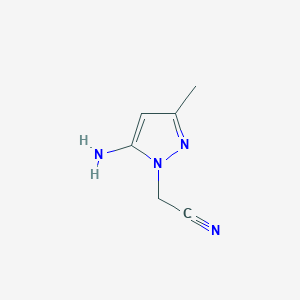

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile

Overview

Description

Pyrazole derivatives, such as 5-Amino-3-methyl-1-phenylpyrazole, are known for their diverse pharmacological effects . They are often used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .

Chemical Reactions Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, 1H NMR, 13C NMR, and HRMS can be used to confirm the structure of synthesized compounds .

Scientific Research Applications

Catalyst-Free Synthesis in Green Chemistry

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile and its derivatives have been explored in catalyst-free synthetic processes. A study by Kumaravel and Vasuki (2009) highlights a four-component catalyst-free reaction in water, leading to the synthesis of novel derivatives, indicating its role in environmentally benign synthetic methods (Kumaravel & Vasuki, 2009).

Synthesis of Pyrazolo[1,5-a]Pyrimidines

In 2010, Al-Matar et al. detailed a green synthesis method for Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines, employing a process that includes ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in the absence of solvent, signifying the compound's utility in forming pyrazole derivatives (Al-Matar et al., 2010).

Biological Activity Studies

Berry et al. (1994) investigated the chemical modification of a compound closely related to this compound. Their work focused on synthesizing novel adenosine analogs and assessing their biological activities, showing the compound's potential in medicinal chemistry (Berry et al., 1994).

Annular Tautomerism Research

Kusakiewicz-Dawid et al. (2019) explored annular tautomerism in disubstituted 1H-pyrazoles, which are related to this compound. This research is significant for understanding the tautomeric forms and stability of such compounds (Kusakiewicz-Dawid et al., 2019).

Synthesis and Antioxidant Activity

El‐Mekabaty (2015) conducted research on the synthesis of new heterocycles, including 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, which is structurally related to the compound . This study highlighted its use in creating compounds with antioxidant activity (El‐Mekabaty, 2015).

Synthesis of Pyrazolo[3,4-d]Pyrimidines

Faria et al. (2013) described the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from compounds similar to this compound. This research showcases the compound's role in synthesizing pyrimidine derivatives (Faria et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is known that such compounds can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity or the modulation of signal transduction .

Result of Action

Similar compounds have been found to have various biological activities, including antitumor activity . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .

Action Environment

The action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetonitrile can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-5-4-6(8)10(9-5)3-2-7/h4H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNVTFPACVBQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

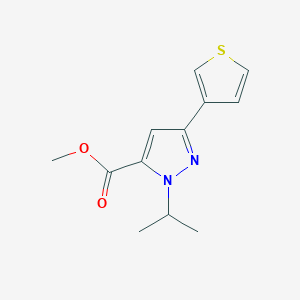

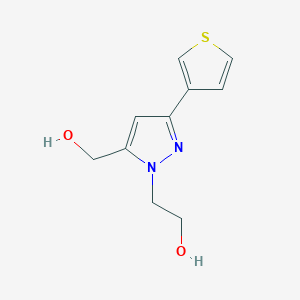

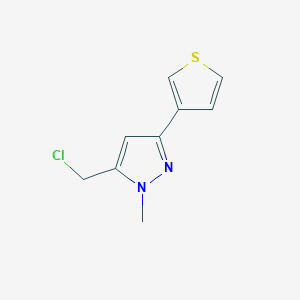

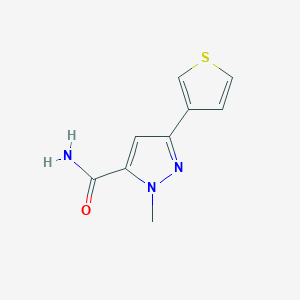

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

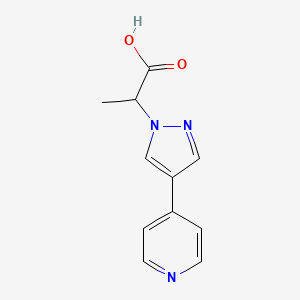

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.